2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole
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Overview
Description
2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole is a complex organic compound that belongs to the benzofuran and benzoxazole families. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole typically involves the cyclization of 2-aminophenols with β-diketones. This reaction is catalyzed by a combination of Brønsted acid and CuI, which allows for the formation of various 2-substituted benzoxazoles . The reaction conditions are optimized to tolerate different substituents such as methyl, chloro, bromo, nitro, and methoxy on the 2-aminophenol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: A related compound with similar structural features but different biological activities.
Benzofuran derivatives: Compounds with a benzofuran core that exhibit a wide range of biological activities.
Other benzoxazole derivatives: Compounds with a benzoxazole core that are known for their antimicrobial, antifungal, and anticancer properties.
Uniqueness
2-methyl-7-nitro-1benzofuro[5,4-e][1,3]benzoxazole is unique due to its combined benzofuran and benzoxazole structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
125372-36-3 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole |
InChI |
InChI=1S/C14H8N2O4/c1-7-15-14-9-3-4-11-10(6-13(20-11)16(17)18)8(9)2-5-12(14)19-7/h2-6H,1H3 |
InChI Key |
QJBLFYFSSKTSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC3=C2C=CC4=C3C=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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